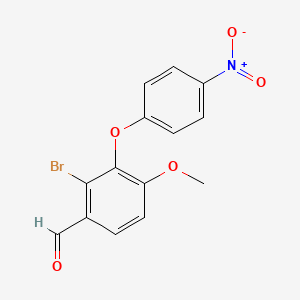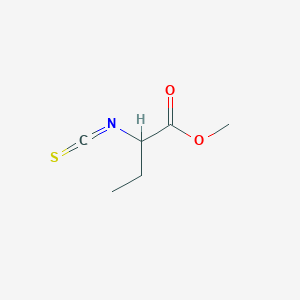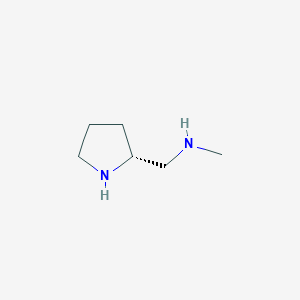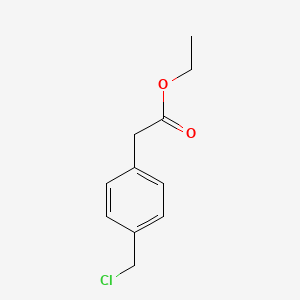
2-Amino-5-isopropoxybenzoic acid
Descripción general
Descripción
2-Amino-5-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 and is sold in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid compound .Aplicaciones Científicas De Investigación
Glycan Analysis Enhancement
2-Amino-5-isopropoxybenzoic acid, closely related to 2-aminobenzoic acid (2-AA), has been explored for its potential in glycan analysis. In a study, 2-AA was used as a labeling reagent for N-glycans, enhancing mass spectrometric sensitivity and enabling fluorescence-based glycan quantification. This method, involving on-MALDI-target nonreductive amination, simplifies sample preparation, increases derivatization efficiency, and reduces sample loss, suggesting that derivatives like this compound could further improve glycan profiling in glycomics research (Hronowski et al., 2020).
Unnatural Amino Acid Synthesis
Research into the synthesis of unnatural amino acids, which can mimic peptide strands and form β-sheet-like hydrogen-bonded dimers, has included compounds structurally related to this compound. These synthetic efforts aim to replicate the hydrogen-bonding functionality of peptide strands, offering potential applications in the development of novel peptides and the study of protein interactions (Nowick et al., 2000).
Antibiotic Biosynthesis Precursor
The biosynthesis of ansamycins, a class of antibiotics, involves precursors structurally similar to this compound. Studies have identified compounds like 3-amino-5-hydroxybenzoic acid as direct precursors in the biosynthesis of these antibiotics, highlighting the potential role of similar compounds in the synthesis and understanding of antibiotic structures (Ghisalba & Nüesch, 1981).
Enzymatic Synthesis and Metabolic Pathways
Research on the enzymatic synthesis of compounds like 5-hydroxypipecolic acid has involved intermediates structurally related to this compound. These studies explore the efficiency of enzymes like α-chymotrypsin in resolving racemic mixtures of amino acids, leading to the synthesis of pharmacologically relevant compounds and enhancing understanding of enzymatic selectivity and reaction mechanisms (Krishnamurthy et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Amino-5-isopropoxybenzoic acid is a derivative of 2-amino benzoic acid, which has been found to have antimicrobial activity . The primary targets of this compound are likely to be bacterial and fungal strains, as the compound has been found to be bacteriostatic and fungistatic in action .
Mode of Action
It is suggested that the compound interacts with its targets by affecting structural parameters such as lumo, 3χv, and w, which are important for antimicrobial activity .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Pharmacokinetics
As a derivative of 2-amino benzoic acid, it may share some pharmacokinetic characteristics with other similar compounds .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial and fungal growth, making it a potential candidate for the development of new antimicrobial drugs .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its antimicrobial activity. Specific studies on these aspects are currently lacking .
Propiedades
IUPAC Name |
2-amino-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWPCZDBLQUFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68701-42-8 | |
| Record name | 2-amino-5-(propan-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)












